ARP 101

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ARP 101 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, ®-N-Hydroxy-2-(N-isopropoxybiphényl-4-ylsulfonamido)-3-méthylbutanamide. Cet intermédiaire est synthétisé par une série de réactions, notamment la sulfonylation, l'amidation et l'hydroxylation . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les réactions étant réalisées à des températures contrôlées . Les méthodes de production industrielle de l'this compound sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accueillir des quantités plus importantes .

Analyse Des Réactions Chimiques

L'ARP 101 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de sulfoxydes et de sulfones, tandis que la réduction peut entraîner la formation d'amines et d'alcools .

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme inhibiteur sélectif de la MMP-2, qui est impliquée dans la dégradation de la matrice extracellulaire dans les processus physiologiques normaux et les processus pathologiques . En biologie, l'this compound est utilisé pour étudier le rôle de la MMP-2 dans divers processus cellulaires, notamment la migration cellulaire, l'invasion et l'apoptose . En médecine, l'this compound est en cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement du cancer, car il peut induire la mort cellulaire associée à l'autophagie dans les cellules cancéreuses . De plus, l'this compound a des applications dans l'industrie, notamment dans le développement de nouveaux médicaments et d'agents thérapeutiques .

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la MMP-2, une enzyme impliquée dans la dégradation de la matrice extracellulaire . L'inhibition de la MMP-2 par l'this compound conduit à la suppression de divers processus cellulaires, notamment la migration cellulaire, l'invasion et l'angiogenèse . Les cibles moléculaires de l'this compound comprennent le site actif de la MMP-2, où il se lie et empêche l'enzyme d'interagir avec ses substrats . Les voies impliquées dans le mécanisme d'action de l'this compound comprennent la voie de l'autophagie, où l'this compound induit la formation d'autophagosomes et la conversion de LC3I en LC3II .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

ARP 101 is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity. The compound has an IC50 value of approximately 0.81 nM for MMP-2, demonstrating its potency as an enzyme inhibitor. The mechanism of action primarily involves the inhibition of MMP-2, an enzyme critical in the degradation of extracellular matrix components during physiological and pathological processes such as tissue remodeling and cancer metastasis .

This compound's applications span several scientific domains, including:

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various conditions:

- Cancer : It has shown efficacy in inhibiting the growth of fibrosarcoma HT1080 cells in vitro, indicating potential use in cancer therapy .

- Fibrosis : The compound's ability to inhibit MMP-2 suggests it may be useful in managing fibrotic diseases by preventing excessive extracellular matrix breakdown .

Enzyme Inhibition Studies

The compound's selectivity for MMP-2 makes it an ideal candidate for studying the role of this enzyme in disease processes such as:

- Arthritis : By understanding how MMP-2 contributes to joint degradation, researchers can explore new treatments .

- Wound Healing : this compound may aid in understanding the regulation of extracellular matrix components during tissue repair processes.

Drug Development

This compound serves as a lead compound for developing new drugs targeting MMPs. Its structural characteristics can guide modifications to enhance efficacy and reduce side effects.

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the proliferation of fibrosarcoma cells (HT1080) with significant selectivity for MMP-2 over other metalloproteinases. This selectivity is crucial for minimizing off-target effects during treatment .

Case Study 2: Effects on Extracellular Matrix Remodeling

Research highlighted this compound's role in modulating the extracellular matrix dynamics during pathological conditions. Its inhibition of MMP-2 was shown to reduce cell migration and invasion in cancer models, suggesting potential applications in preventing metastasis .

Case Study 3: Therapeutic Potential in Fibrotic Diseases

Investigations into this compound's effects on tissue fibrosis revealed its ability to inhibit TGF-β1-induced fibrogenesis in human retinal pigment epithelial cells (ARPE19). This suggests that this compound could be a promising candidate for treating proliferative vitreoretinopathy and other fibrotic disorders .

Mécanisme D'action

ARP 101 exerts its effects by selectively inhibiting MMP-2, an enzyme involved in the breakdown of extracellular matrix . The inhibition of MMP-2 by this compound leads to the suppression of various cellular processes, including cell migration, invasion, and angiogenesis . The molecular targets of this compound include the active site of MMP-2, where it binds and prevents the enzyme from interacting with its substrates . The pathways involved in the mechanism of action of this compound include the autophagy pathway, where this compound induces the formation of autophagosomes and the conversion of LC3I to LC3II .

Comparaison Avec Des Composés Similaires

L'ARP 101 est unique par sa forte sélectivité pour la MMP-2 par rapport à d'autres composés similaires. Par exemple, l'this compound a une sélectivité 600 fois plus élevée pour la MMP-2 que pour la MMP-1, avec des valeurs IC50 de 0,81 nM et 486 nM, respectivement . D'autres composés similaires comprennent le composé a et le CGS 27023A, qui ont une sélectivité et une puissance moindres que l'this compound . De plus, l'this compound est plus puissant que d'autres inhibiteurs de la MMP tels que le Prinomastat et le CGS 27023A, avec une puissance 15,3 et 24,7 fois plus élevée, respectivement .

Activité Biologique

ARP 101, also known as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its significant biological activities, particularly in cancer research and tissue remodeling processes. This article delves into the compound's mechanisms of action, selectivity, and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

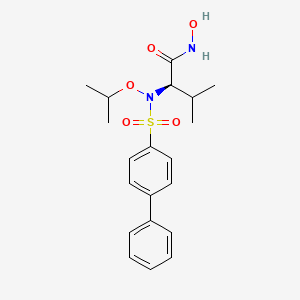

- Chemical Structure : this compound is chemically identified as (R)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide.

- CAS Number : 849773-63-3

- Molecular Formula : C20H26N2O5S

- Purity : ≥99% .

This compound exhibits a potent inhibitory effect on MMP-2, with an IC50 value of 0.81 nM , demonstrating approximately 600-fold selectivity over MMP-1 (IC50 = 486 nM) and about 100-fold selectivity over MMP-9 . MMP-2 plays a crucial role in the degradation of the extracellular matrix, influencing various physiological and pathological processes including:

- Embryonic Development

- Tissue Remodeling

- Cancer Metastasis

The selective inhibition of MMP-2 by this compound can mitigate the adverse effects associated with excessive matrix degradation, particularly in cancerous tissues.

In Vitro Studies

- Cell Growth Inhibition :

- Regulation of Autophagy :

Case Studies

A study conducted on the effects of this compound on cell migration revealed that it effectively attenuated the migratory effects induced by miR-155, highlighting its potential role in modulating cellular responses linked to metastasis .

Comparative Efficacy Table

| Compound | Target Enzyme | IC50 (nM) | Selectivity (MMP-2/MMP-1) | Notes |

|---|---|---|---|---|

| This compound | MMP-2 | 0.81 | ~600-fold | Potent inhibitor |

| Prinomastat | MMPs | ~2000 | N/A | Less selective |

| CGS 27023A | MMPs | ~2000 | N/A | Less effective |

Clinical Implications

The selective inhibition of MMP-2 by this compound positions it as a promising candidate for therapeutic strategies aimed at diseases characterized by abnormal extracellular matrix remodeling, such as:

- Cancer Therapy : By inhibiting tumor growth and metastasis.

- Fibrosis Management : Targeting conditions where excessive matrix degradation occurs.

Propriétés

IUPAC Name |

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZVIWCMGVHGV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461471 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849773-64-4 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARP 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.